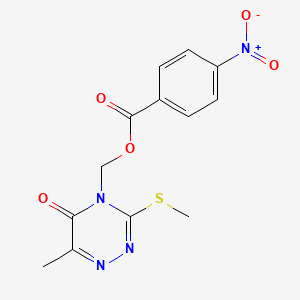

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate

Übersicht

Beschreibung

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate is a complex organic compound with a unique structure that combines a triazine ring with a nitrobenzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate typically involves the reaction of 6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The triazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Amines, thiols, organic solvents like dichloromethane.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it suitable for various applications:

Antimicrobial Properties

Research indicates that (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate demonstrates significant antimicrobial activity against various pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. This property positions it as a potential candidate for developing new antibiotics or antifungal agents.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been observed to affect cellular pathways associated with tumor growth and metastasis. For instance, its ability to disrupt MYC/MAX heterodimerization has been linked to reduced viability in prostate cancer cells . Further research is necessary to elucidate its mechanisms and therapeutic potential.

Agricultural Applications

The compound's properties extend beyond pharmaceuticals into agriculture. Its fungicidal and herbicidal activities suggest potential use in crop protection. Field trials have indicated effectiveness in controlling specific fungal pathogens that threaten crop yields. This dual functionality enhances its value as an agrochemical agent.

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions. The process often requires careful control of reaction conditions to ensure high yield and purity.

Synthetic Route Overview

- Starting Materials : The synthesis begins with readily available triazine precursors.

- Reagents : Various reagents are employed to facilitate the formation of the desired ester linkage.

- Conditions : Temperature, pressure, and solvent choice are critical for optimizing reaction outcomes.

Formulation Strategies

In agricultural applications, the compound can be formulated into emulsifiable concentrates or granules for effective delivery to target organisms.

Case Studies

Several case studies highlight the applications of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against specific bacterial strains.

- Methodology : Disk diffusion and MIC (Minimum Inhibitory Concentration) assays were conducted.

- Results : Showed promising results with significant inhibition zones compared to control groups.

-

Cancer Cell Proliferation Inhibition :

- Objective : To assess the impact on prostate cancer cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment.

- Results : A dose-dependent reduction in cell viability was observed, indicating potential as an anticancer agent.

-

Field Trials for Agricultural Use :

- Objective : To test the efficacy against common fungal pathogens in crops.

- Methodology : Application on infected crops followed by yield assessment.

- Results : Notable reduction in disease incidence and improved crop yield compared to untreated controls.

Wirkmechanismus

The mechanism of action of (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The nitrobenzoate moiety can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-chloro-2-nitrobenzoate: Similar structure but with a chloro substituent instead of a nitro group.

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethylbenzoate: Similar structure but with dimethyl substituents on the benzoate ring.

Uniqueness

What sets (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate apart is its combination of a triazine ring with a nitrobenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biologische Aktivität

The compound (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate (CAS No. 877642-66-5) is a member of the triazine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C15H17N3O3S

- Molecular Weight : 319.37878 g/mol

- Structural Characteristics : The compound features a triazine ring with a methylthio group and a nitrobenzoate moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antifungal Activity

- Antibacterial Activity

- Antioxidant Properties

- Mechanisms of Action

Antifungal Activity

Research has indicated that triazine derivatives exhibit significant antifungal properties. For instance, studies have shown that related compounds demonstrate high inhibitory effects against various fungal strains such as Aspergillus flavus and Candida albicans . The presence of specific functional groups in the triazine structure enhances antifungal activity through mechanisms involving disruption of fungal cell wall synthesis.

| Compound | Fungal Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Aspergillus niger | 20 |

| Compound B | Candida albicans | 18 |

| (6-Methyl-3-methylsulfanyl...) | Aspergillus flavus | 22 |

Antibacterial Activity

The antibacterial efficacy of triazine derivatives has been documented extensively. For example, compounds similar to (6-Methyl-3-methylsulfanyl...) have shown promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may interact with bacterial enzymes or disrupt cellular processes critical for bacterial survival .

Antioxidant Properties

The antioxidant potential of triazine derivatives is another area of interest. Studies utilizing DPPH and ABTS assays have demonstrated that certain derivatives possess strong radical scavenging abilities, indicating their potential as therapeutic agents against oxidative stress-related diseases .

The mechanisms by which (6-Methyl-3-methylsulfanyl...) exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal and bacterial metabolism, disrupting their growth.

- Interaction with Cellular Targets : The triazine ring can form stable complexes with active sites on enzymes, leading to altered biochemical pathways.

- Modulation of Signaling Pathways : It may also influence various signaling pathways within microbial cells, enhancing its antimicrobial efficacy .

Study 1: Antifungal Evaluation

A study published in MDPI evaluated the antifungal activity of synthesized triazole derivatives against multiple fungal strains. It was found that compounds with structural similarities to (6-Methyl-3-methylsulfanyl...) exhibited significant antifungal properties, particularly against Aspergillus species .

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of various triazine derivatives. The results indicated that certain compounds showed potent activity against E. coli, with a notable mechanism involving the inhibition of bacterial cell wall synthesis .

Eigenschaften

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O5S/c1-8-11(18)16(13(23-2)15-14-8)7-22-12(19)9-3-5-10(6-4-9)17(20)21/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOAFTTYHWPYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319844 | |

| Record name | (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815614 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

877643-07-7 | |

| Record name | (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.